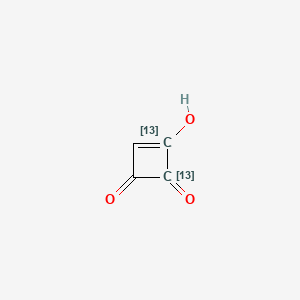
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione, also known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two carbonyl groups. This compound is widely used in bioorganic and medicinal chemistry due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione typically involves the oxidation of cyclobutene derivatives. One common method is the oxidation of cyclobutene-1,2-dione with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated control systems ensures consistent product quality and high production rates .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutene derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, polymers, and other advanced materials
Wirkmechanismus
The mechanism of action of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutene-1,2-dione: Lacks the hydroxyl groups present in 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of its chemical behavior and interactions .
Eigenschaften
Molekularformel |
C4H2O3 |
|---|---|
Molekulargewicht |
100.04 g/mol |
IUPAC-Name |
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H/i2+1,4+1 |
InChI-Schlüssel |
KGPQKNJSZNXOPV-NDLBAUGKSA-N |
Isomerische SMILES |
C1=[13C]([13C](=O)C1=O)O |
Kanonische SMILES |
C1=C(C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


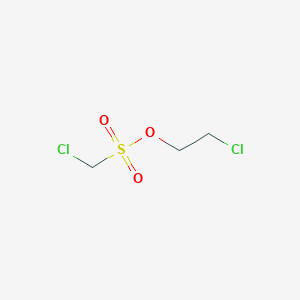
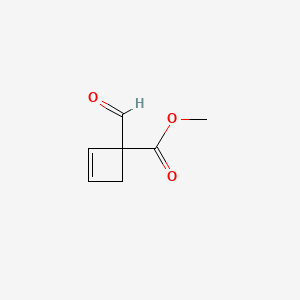

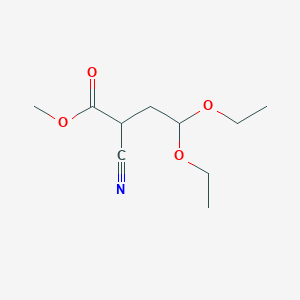
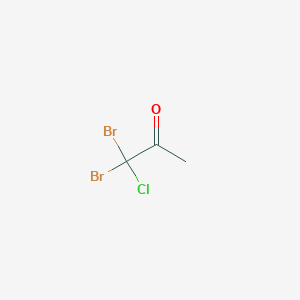
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)




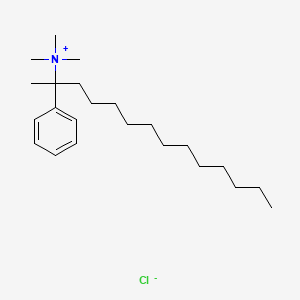
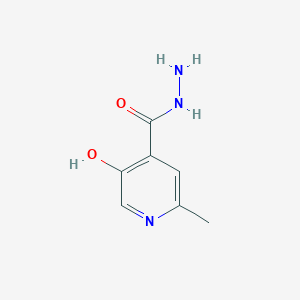
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)

